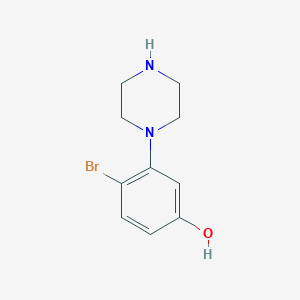
3-(Aminooxy)-2,2-dimethyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminooxy)-2,2-dimethyl-1-propanol is a chemical compound characterized by the presence of an aminooxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-2,2-dimethyl-1-propanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminooxy)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted aminooxy derivatives.
Aplicaciones Científicas De Investigación
3-(Aminooxy)-2,2-dimethyl-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry for bioconjugation.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminooxy)-2,2-dimethyl-1-propanol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reactivity is attributed to the nucleophilic nature of the aminooxy group, which readily attacks electrophilic carbonyl groups, forming stable oxime bonds. This property is exploited in various applications, including bioconjugation and the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminooxy)-1-propanol: Similar structure but lacks the dimethyl substitution, resulting in different reactivity and properties.
2-(Aminooxy)ethanol: Shorter carbon chain and different functional group positioning, leading to distinct chemical behavior.
Aminooxyacetic acid: Contains a carboxylic acid group, making it more acidic and suitable for different applications.
Uniqueness
3-(Aminooxy)-2,2-dimethyl-1-propanol is unique due to its specific structural features, such as the dimethyl substitution, which imparts steric hindrance and influences its reactivity. This compound’s ability to form stable oxime linkages under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry.
Propiedades
Número CAS |
391212-31-0 |
|---|---|
Fórmula molecular |
C5H13NO2 |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
3-aminooxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-5(2,3-7)4-8-6/h7H,3-4,6H2,1-2H3 |
Clave InChI |
QTQRHTMVKVJANS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
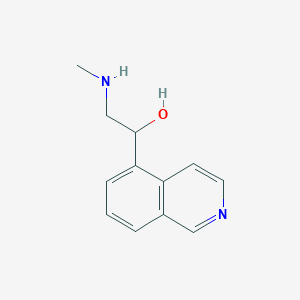
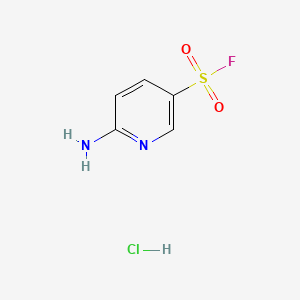
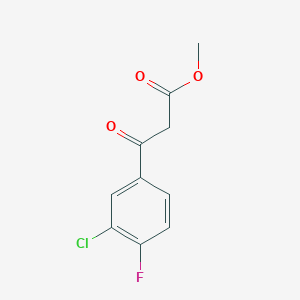



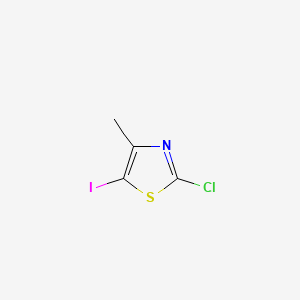
![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)
![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
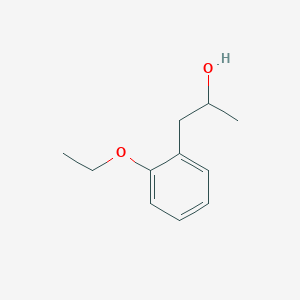
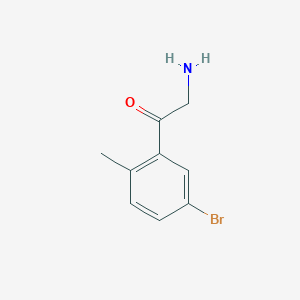
![Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
